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Compound of Interest

Compound Name: 4-Chlorofuro[2,3-d]pyridazine

Cat. No.: B11785740 Get Quote

CAS Number: 14757-81-4 Molecular Formula: C₆H₃ClN₂O Molecular Weight: 154.55 g/mol [1]

Executive Summary
4-Chlorofuro[2,3-d]pyridazine is a fused bicyclic heteroaromatic compound characterized by

a furan ring fused to a pyridazine ring. It serves as a high-value scaffold in drug discovery,

particularly as a bioisostere for the more common furo[2,3-d]pyrimidine and quinazoline cores

found in kinase inhibitors. Its C4-chlorine atom is highly activated, functioning as a "chemical

hook" for rapid diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-

catalyzed cross-couplings, enabling the synthesis of complex bioactive libraries.
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Property Specification

IUPAC Name 4-Chlorofuro[2,3-d]pyridazine

CAS Number 14757-81-4

SMILES ClC1=NN=CC2=C1OC=C2

Appearance Off-white to pale yellow crystalline solid

Melting Point 148–152 °C (decomposition)

Solubility
Soluble in DMSO, DMF, DCM, Ethyl Acetate;

Insoluble in water

Stability
Moisture sensitive (susceptible to hydrolysis at

C4-Cl); Store at 2-8°C under inert atmosphere

Synthesis & Manufacturing
The synthesis of 4-chlorofuro[2,3-d]pyridazine requires a regioselective approach to ensure

the chlorine is installed at the C4 position. The most robust industrial route involves the

cyclization of furan-3-carboxylate derivatives followed by deformylative chlorination.

Retrosynthetic Analysis
The core strategy relies on constructing the pyridazinone intermediate (3) from a 2-formylfuran-

3-carboxylate precursor (1). The pyridazinone oxygen is then converted to a chloride leaving

group using a chlorinating agent.

Detailed Synthetic Protocol
Step 1: Cyclocondensation (Formation of the Pyridazinone Core)

Reagents: Ethyl 2-formylfuran-3-carboxylate, Hydrazine Hydrate (

).

Solvent: Ethanol or Methanol.

Conditions: Reflux, 2–4 hours.
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Mechanism: The hydrazine attacks the formyl group to form a hydrazone intermediate, which

subsequently undergoes intramolecular nucleophilic acyl substitution at the ester carbonyl,

closing the pyridazine ring.

Product: Furo[2,3-d]pyridazin-4(5H)-one.[2]

Step 2: Chlorination (Aromatization & Activation)

Reagents: Phosphorus Oxychloride (

).

Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).

Conditions: Reflux (90–100 °C), 3–5 hours.

Workup: Quench carefully into crushed ice/water (exothermic!). Extract with

Dichloromethane (DCM).

Purification: Silica gel chromatography (Hexane/EtOAc gradient).[3]

Synthesis Workflow Diagram
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Caption: Two-step synthetic pathway from furan precursors to the 4-chloro derivative.
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Chemical Reactivity & Derivatization
The C4-chlorine atom is the focal point of reactivity. Due to the electron-deficient nature of the

pyridazine ring (a 1,2-diazine), the C4 position is highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)
This is the primary method for library generation. The reaction proceeds via an addition-

elimination mechanism.

Amination: Reaction with primary/secondary amines yields 4-aminofuro[2,3-d]pyridazines.

Conditions: amine (1.1 eq), DIPEA or

, in EtOH or DMF at 60–80 °C.

Etherification: Reaction with alkoxides yields 4-alkoxy derivatives.

Conditions: NaH, alcohol, THF/DMF, 0 °C to RT.

Palladium-Catalyzed Couplings
Suzuki-Miyaura: Coupling with aryl boronic acids to install aryl groups at C4.

Catalyst:

or

.

Base:

or

.

Solvent: Dioxane/Water.

Reactivity Logic Diagram
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Caption: Divergent synthesis pathways from the 4-chloro core. Green arrows indicate primary

medicinal chemistry routes.

Medicinal Chemistry Applications
Researchers utilize the furo[2,3-d]pyridazine scaffold as a bioisostere for furo[2,3-d]pyrimidines

and quinazolines. The nitrogen placement in the pyridazine ring alters the hydrogen bonding

capability and metabolic stability compared to pyrimidines.

Key Therapeutic Targets
Kinase Inhibition: The scaffold mimics the adenine moiety of ATP, allowing it to bind to the

hinge region of kinase domains.

Targets: FLT3 (Acute Myeloid Leukemia), VEGFR2 (Angiogenesis), and PI3K/AKT

pathways.

Antiviral Agents: Fused pyridazines have shown potential in inhibiting viral replication by

interfering with viral polymerase enzymes.

Experimental Protocol: General SNAr Displacement
Objective: Synthesis of 4-(substituted-amino)furo[2,3-d]pyridazine.

Preparation: In a dry 25 mL round-bottom flask, dissolve 4-Chlorofuro[2,3-d]pyridazine (1.0

mmol, 154 mg) in anhydrous Ethanol or DMF (5 mL).
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Addition: Add the desired amine (1.1 mmol) followed by Diisopropylethylamine (DIPEA) (2.0

mmol, 350 µL).

Reaction: Heat the mixture to 80 °C under nitrogen for 4–6 hours. Monitor by TLC (50%

EtOAc/Hexane) or LC-MS.

Workup:

If in EtOH: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine.[4]

If in DMF: Pour into ice water. Collect precipitate by filtration (if solid) or extract with

EtOAc.

Purification: Recrystallize from EtOH or purify via flash column chromatography.

Safety & Handling (MSDS Highlights)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage

temperature: 2–8 °C.

Incompatibility: Strong oxidizing agents, strong bases. The chloro group hydrolyzes slowly in

moist air to release HCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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